

An In-depth Technical Guide to the Physicochemical Properties of 12-Hydroxystearyl Alcohol

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Hydroxystearyl alcohol*

Cat. No.: *B1583680*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physicochemical properties of **12-Hydroxystearyl Alcohol**, a long-chain fatty alcohol with significant potential in various scientific and industrial applications, including drug delivery systems. Due to its close relationship and common usage as a precursor, comparative data for 12-Hydroxystearic Acid is also included to provide a broader context for researchers.

Chemical Identity and Structure

12-Hydroxystearyl Alcohol, also known as 1,12-Octadecanediol, is a C18 fatty alcohol characterized by a hydroxyl group at the 12th carbon position. This bifunctional nature, with hydroxyl groups at both the 1st and 12th positions, imparts unique properties related to polarity, solubility, and reactivity.

The precursor, 12-Hydroxystearic Acid (12-HSA), is a saturated hydroxy fatty acid typically derived from the hydrogenation of ricinoleic acid, the primary component of castor oil.^[1] The conversion of the carboxylic acid group of 12-HSA to a primary alcohol yields 12-Hydroxystearyl Alcohol.

Physicochemical Properties

The following tables summarize the key physicochemical properties of **12-Hydroxystearyl Alcohol** and **12-Hydroxystearic Acid**.

Table 1: Physicochemical Properties of **12-Hydroxystearyl Alcohol**

Property	Value	Reference
Synonyms	1,12-Octadecanediol	
CAS Number	2726-73-0	
Molecular Formula	C ₁₈ H ₃₈ O ₂	
Molecular Weight	286.49 g/mol	
Physical Form	Solid	
Melting Point	114-122 °C	
Storage Temperature	Room Temperature	
Purity (Typical)	≥99%	

Table 2: Comparative Physicochemical Properties of **12-Hydroxystearic Acid**

Property	Value	Reference
Synonyms	12-HSA, 12-Hydroxyoctadecanoic acid	
CAS Number	106-14-9	[2]
Molecular Formula	C ₁₈ H ₃₆ O ₃	[2]
Molecular Weight	300.48 g/mol	[2]
Physical Form	White to off-white crystalline solid or waxy flakes/powder	
Melting Point	71-79 °C	[3]
Boiling Point	> 250 °C (decomposes)	
Density (20 °C)	~0.94 - 0.95 g/cm ³	
Solubility in Water	Insoluble (< 0.1 g/L)	
Solubility in Organic Solvents	Soluble in hot ethanol, ether, acetone, chloroform, and methanol.	[3]

Experimental Protocols

Detailed methodologies for the determination of key physicochemical properties are outlined below. These represent standard techniques applicable to long-chain fatty alcohols and related waxy solids.

3.1. Melting Point Determination (Capillary Method)

- Principle: The melting point is the temperature at which a substance transitions from a solid to a liquid state. For a pure crystalline solid, this transition occurs over a narrow temperature range.
- Apparatus: Melting point apparatus (e.g., Mel-Temp), capillary tubes (sealed at one end), thermometer.

- Procedure:
 - Ensure the sample of **12-Hydroxystearyl Alcohol** is dry and in a fine powder form.
 - Pack the dry sample into a capillary tube to a height of 2-3 mm by tapping the sealed end on a hard surface.[\[4\]](#)
 - Place the capillary tube into the heating block of the melting point apparatus.
 - Heat the sample at a moderate rate until the temperature is approximately 15-20°C below the expected melting point.
 - Decrease the heating rate to 1-2°C per minute to allow for accurate observation.[\[5\]](#)
 - Record the temperature at which the first droplet of liquid appears (the onset of melting) and the temperature at which the entire sample becomes a clear liquid (completion of melting). This range is the melting point.[\[4\]](#)[\[6\]](#)

3.2. Boiling Point Determination (Thiele Tube Method)

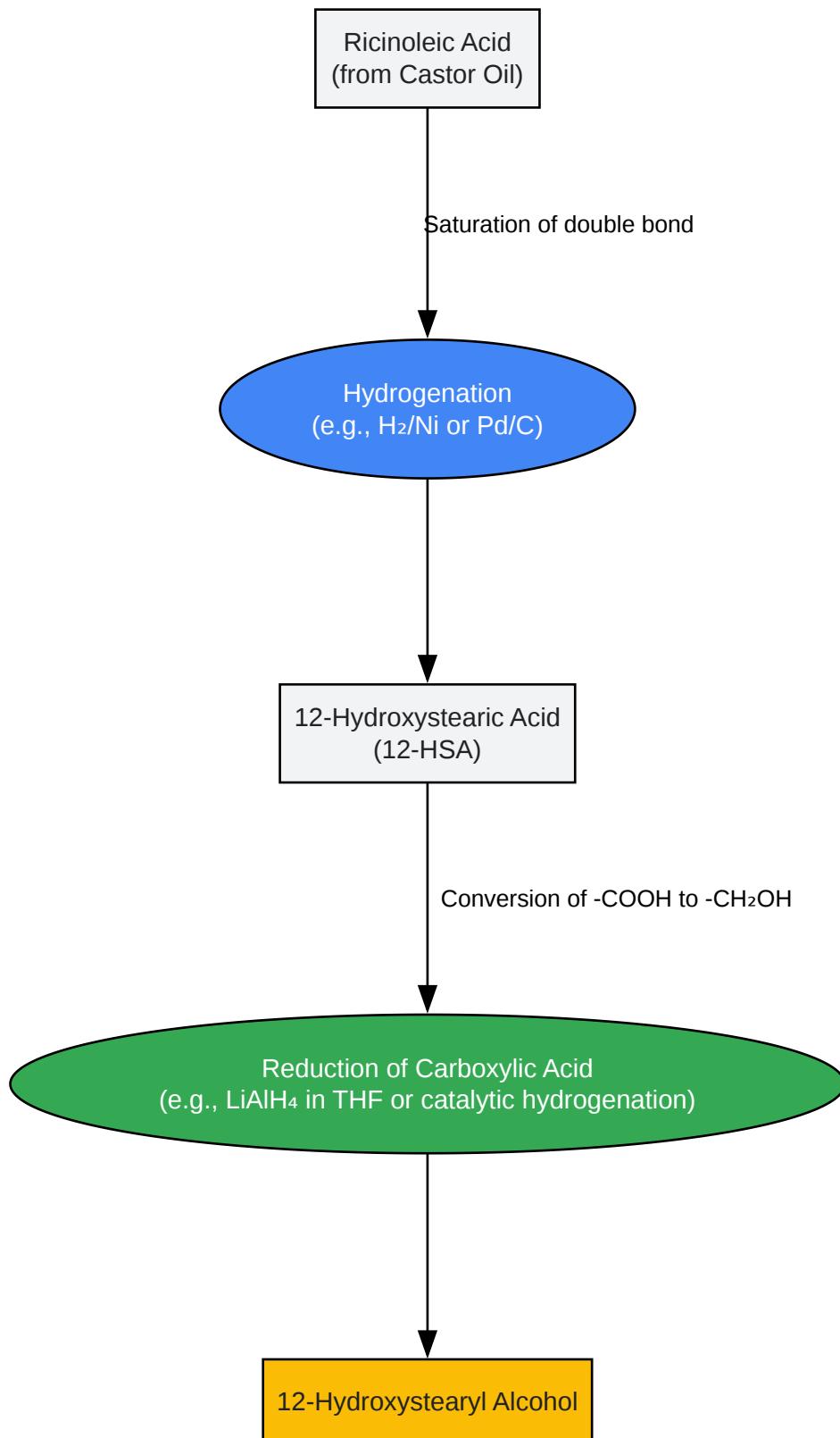
- Principle: The boiling point is the temperature at which the vapor pressure of a liquid equals the surrounding atmospheric pressure.
- Apparatus: Thiele tube, mineral oil, thermometer, small test tube, capillary tube (sealed at one end).
- Procedure:
 - Place a small amount of the liquid sample into the small test tube.
 - Invert a capillary tube (sealed end up) and place it inside the test tube with the sample.
 - Attach the test tube to a thermometer and place the assembly in a Thiele tube containing mineral oil.
 - Heat the side arm of the Thiele tube gently with a micro-burner.

- As the temperature rises, a stream of bubbles will emerge from the open end of the inverted capillary tube.
- Continue heating until a continuous and rapid stream of bubbles is observed, then remove the heat.
- The boiling point is the temperature at which the bubbling stops and the liquid begins to be drawn back into the capillary tube.[\[7\]](#)[\[8\]](#)

3.3. Solubility Determination

- Principle: This protocol determines the solubility of a substance in various solvents at a specified temperature.
- Apparatus: Test tubes, vortex mixer, analytical balance, various solvents (e.g., water, ethanol, chloroform).
- Procedure:
 - Add a known mass (e.g., 10 mg) of **12-Hydroxystearyl Alcohol** to a test tube.
 - Add a specific volume (e.g., 1 mL) of the chosen solvent to the test tube.
 - Vigorously agitate the mixture using a vortex mixer for a set period (e.g., 1-2 minutes).
 - Visually inspect the solution for any undissolved solid particles against a dark background.
 - If the solid has completely dissolved, the substance is soluble at that concentration.
 - If undissolved solid remains, the substance is considered sparingly soluble or insoluble. The procedure can be repeated with varying amounts of solute or solvent to determine the approximate solubility limit.[\[9\]](#)[\[10\]](#)

3.4. Density Determination (Immersion/Displacement Method for Solids)


- Principle: The density of a solid can be determined by measuring its mass and the volume of liquid it displaces.

- Apparatus: Analytical balance, beaker or graduated cylinder, a liquid in which the solid is insoluble (e.g., water for a hydrophobic solid).
- Procedure:
 - Measure the mass of a sample of **12-Hydroxystearyl Alcohol** using an analytical balance.
 - Partially fill a graduated cylinder with a liquid in which the sample is insoluble and record the initial volume.
 - Carefully immerse the solid sample in the liquid, ensuring it is fully submerged and no air bubbles are attached.
 - Record the final volume of the liquid in the graduated cylinder.
 - The volume of the solid is the difference between the final and initial liquid volumes.
 - Calculate the density using the formula: Density = Mass / Volume.[\[11\]](#)[\[12\]](#)
 - For waxy solids that may have entrapped air, a wax coating immersion method can be employed for higher accuracy.[\[13\]](#)[\[14\]](#)

Synthesis and Biological Activity

4.1. Synthesis of **12-Hydroxystearyl Alcohol**

12-Hydroxystearyl Alcohol is typically prepared from ricinoleic acid, which is first hydrogenated to produce 12-Hydroxystearic Acid. The carboxylic acid group of 12-HSA is then reduced to a primary alcohol.

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 12-HYDROXYSTEARIC ACID - Ataman Kimya [atamanchemicals.com]
- 2. 12-Hydroxystearic acid | C18H36O3 | CID 7789 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. westlab.com [westlab.com]
- 6. chem.ucalgary.ca [chem.ucalgary.ca]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. uomus.edu.iq [uomus.edu.iq]
- 9. byjus.com [byjus.com]
- 10. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 11. legacy.babcock.edu.ng [legacy.babcock.edu.ng]
- 12. wjec.co.uk [wjec.co.uk]
- 13. alberta.ca [alberta.ca]
- 14. minetechnicalservices.com [minetechnicalservices.com]
- To cite this document: BenchChem. [An In-depth Technical Guide to the Physicochemical Properties of 12-Hydroxystearyl Alcohol]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1583680#physicochemical-properties-of-hydroxystearyl-alcohol>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com